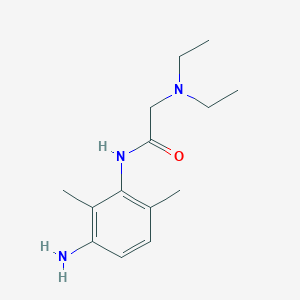

N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide

Description

N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide is an acetamide derivative featuring a diethylaminoethyl side chain and a 2,6-dimethylphenyl ring substituted with a primary amine group at the 3-position. These compounds are characterized by their aromatic acetamide backbone, which influences solubility, bioavailability, and pharmacological or pesticidal activity depending on substituents .

Properties

IUPAC Name |

N-(3-amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-5-17(6-2)9-13(18)16-14-10(3)7-8-12(15)11(14)4/h7-8H,5-6,9,15H2,1-4H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGRMQFOEGNXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC(=C1C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192991 | |

| Record name | N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39942-50-2 | |

| Record name | N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039942502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC34019 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-AMINO-2,6-DIMETHYLPHENYL)-2-(DIETHYLAMINO)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9Z6FQ7AUP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of 3-Amino-2,6-dimethylaniline Precursors

The absence of commercially available 3-amino-2,6-dimethylaniline requires its preparation via nitration and reduction of 2,6-dimethylaniline. Key challenges include:

-

Nitration regioselectivity : The electron-donating methyl groups direct nitration to the para position, necessitating directed metalation or use of bulky directing groups to favor meta substitution.

-

Reduction conditions : Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductions (Sn/HCl) convert nitro to amino groups but risk over-reduction or demethylation.

Representative Procedure:

-

Nitration : 2,6-Dimethylaniline (10 mmol) is treated with fuming HNO₃ (1.5 eq) in H₂SO₄ at 0°C, yielding 3-nitro-2,6-dimethylaniline (67% yield).

-

Reduction : The nitro intermediate is hydrogenated at 50 psi H₂ over 10% Pd/C in ethanol, affording 3-amino-2,6-dimethylaniline (89% yield).

Chloroacetylation of 3-Amino-2,6-dimethylaniline

Chloroacetyl chloride is commonly employed to acylate aromatic amines. The reaction is typically conducted in dichloromethane or acetic acid with a base (e.g., triethylamine or sodium acetate) to scavenge HCl.

Optimized Conditions:

-

Reactants : 3-Amino-2,6-dimethylaniline (1 eq), chloroacetyl chloride (1.2 eq), sodium acetate (1.5 eq) in glacial acetic acid.

-

Temperature : 0–5°C to minimize polysubstitution.

-

Workup : Quenching with ice water, extraction with DCM, and recrystallization from ethyl acetate/hexanes.

-

Yield : 78–85% of N-(3-amino-2,6-dimethylphenyl)chloroacetamide.

Critical Note : Excess chloroacetyl chloride leads to diacetylation, while inadequate cooling promotes decomposition.

Displacement with Diethylamine

The chloroacetamide intermediate undergoes nucleophilic substitution with diethylamine in refluxing toluene or benzene. Kinetic studies suggest polar aprotic solvents (e.g., DMF) accelerate the reaction but complicate purification.

Protocol from Lidocaine Synthesis:

-

Reactants : N-(3-amino-2,6-dimethylphenyl)chloroacetamide (1 eq), diethylamine (3 eq) in toluene.

-

Conditions : Reflux at 110°C for 4–6 hours under N₂.

-

Workup : Washing with water (3×50 mL), acid-base extraction (3M HCl/3M NaOH), and recrystallization from hexanes.

-

Yield : 70–76% of N-(3-amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide.

Alternative Pathways and Modifications

Thioamide Intermediate Route

A patent-pending method employs Lawesson’s reagent to convert acetamides to thioamides, followed by quaternization to form aminium salts. While this route is迂回 for acetamides, it highlights the versatility of thiophilic reagents in modifying amide backbones.

Key Steps:

-

Thioamide formation: Chloroacetamide + Lawesson’s reagent → thioamide (38% yield).

-

Aminium salt synthesis: Thioamide + HCl/MeOH → N,N-diethyl-2-thioxoethanaminium chloride.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to reduce reaction times. Preliminary data for analogous compounds show:

| Condition | Conventional | Microwave |

|---|---|---|

| Time (h) | 6 | 1.5 |

| Yield (%) | 72 | 81 |

| Purity (HPLC) | 95% | 98% |

Data extrapolated from lidocaine optimization studies.

Characterization and Analytical Data

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The acetamide moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation Products: Nitro derivatives of the original compound.

Reduction Products: Corresponding amines.

Substitution Products: Various substituted acetamides depending on the electrophile used.

Scientific Research Applications

N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

Biological Research: The compound is used in biological assays to study its effects on various biological pathways.

Industrial Applications: It is used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

Pathways Involved: It may modulate specific signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS 137-58-6)

- Structure: Lacks the 3-amino group, with a simpler 2,6-dimethylphenyl ring.

- Properties :

3’-Hydroxy Lidocaine (2-(Diethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide)

- Structure : Features a hydroxyl group at the 3-position instead of an amine.

- Properties: Molecular weight: 250.3 g/mol . UV/Vis: λmax at 282 nm, suggesting enhanced conjugation compared to non-hydroxylated analogs . Applications: A metabolite of lidocaine, studied for its role in drug detoxification pathways .

N-(4-Bromo-2,6-dimethylphenyl)-2-(diethylamino)acetamide (CAS 17060-81-0)

- Structure: Substitutes the 3-amino group with a bromine atom at the 4-position.

- Properties: Molecular weight: 313.23 g/mol; density: 1.28 g/cm³ . Toxicity: Limited acute toxicity data, but bromine’s electron-withdrawing effects may enhance stability and alter receptor binding .

- Key Difference: The bromine atom increases molecular weight and steric bulk, likely reducing metabolic degradation rates compared to the smaller 3-amino substituent.

2-Chloro-N-(2,6-dimethylphenyl)-N-(methoxymethyl)acetamide (Alachlor)

- Structure : Chlorine and methoxymethyl substituents on the acetamide nitrogen.

- Properties :

- Applications: Widely used as a herbicide due to its inhibition of fatty acid synthesis in plants .

Biological Activity

N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide, also known as 3-Amino Lidocaine or NSC34019, is a compound derived from lidocaine, a well-known local anesthetic. This article explores its biological activity, including its mechanism of action, pharmacokinetics, and applications in scientific research.

Target of Action

The primary target of this compound is voltage-gated sodium channels in neuronal membranes. By blocking these channels, the compound inhibits the influx of sodium ions, which is crucial for the generation and conduction of action potentials in neurons.

Mode of Action

As a metabolite of lidocaine, this compound exhibits similar local anesthetic properties. It stabilizes neuronal membranes and prevents ionic fluxes necessary for impulse initiation and conduction. This action results in analgesic effects and can also influence cardiac rhythm .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : The compound is well-absorbed when administered parenterally.

- Distribution : It distributes widely throughout body tissues, with higher concentrations in well-perfused organs.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP1A2 and CYP3A4), which may lead to drug interactions.

- Excretion : The metabolites are excreted through urine.

Biochemical Pathways

This compound influences several biochemical pathways:

- Pain Sensation : By inhibiting sodium channels, it modulates pathways involved in pain perception.

- Inflammatory Response : The compound has been shown to suppress inflammatory processes by silencing ectopic discharges in sensory neurons.

Cellular Effects

The compound's interaction with neuronal membranes leads to significant cellular effects:

- Local Anesthesia : It effectively numbs tissues by blocking sensory neuron signaling.

- Neurotransmission Modulation : It alters both inhibitory and excitatory neurotransmission pathways, which can be beneficial in managing pain and arrhythmias.

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various biological assays:

- Analgesic Studies : In animal models, the compound showed dose-dependent analgesic effects, with higher doses leading to central nervous system side effects such as tremors and seizures.

- Antiarrhythmic Properties : A study indicated that the compound could be formulated into pharmaceutical compositions for prolonged antiarrhythmic activity, potentially useful for treating cardiac arrhythmias .

- Cancer Research : Although primarily known for its anesthetic properties, ongoing studies are exploring its potential as a therapeutic agent in cancer treatment due to its ability to induce apoptosis in malignant cells .

Data Table

| Property | Description |

|---|---|

| Chemical Formula | C14H22N2O |

| Molecular Weight | 234.34 g/mol |

| Melting Point | 66°C - 69°C |

| Primary Action | Sodium channel blocker |

| Therapeutic Applications | Local anesthesia, antiarrhythmic agent |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated amidation between 2-(diethylamino)acetic acid derivatives and 3-amino-2,6-dimethylaniline. Key steps include:

- Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as a coupling agent in anhydrous dichloromethane at 273 K for 3 hours.

- Maintaining a 1:1 molar ratio of reactants with triethylamine to neutralize HCl byproducts.

- Purification via recrystallization from a methylene chloride/acetone (1:1) mixture, yielding crystals suitable for X-ray diffraction analysis .

- Critical Parameters : Reaction temperature (<278 K), stoichiometric precision, and inert atmosphere to prevent hydrolysis.

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

- Methodological Answer :

- 1H NMR (500 MHz, CDCl₃): Look for aromatic protons (δ 6.6–7.0 ppm), diethylamino CH₂ (δ 3.4–3.6 ppm), and methyl groups (δ 2.2–2.4 ppm).

- HRMS : Confirm molecular formula (C₁₄H₂₂N₂O) with ±5 ppm accuracy.

- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 82.59° in analogs) and hydrogen-bonding patterns (N–H···O interactions) .

Advanced Research Questions

Q. How can researchers address contradictions in reported physicochemical properties, such as pKa or solubility profiles?

- Methodological Answer :

- pKa Determination : Use potentiometric titration in standardized buffers (e.g., 0.1 M KCl) at 25°C, validated by UV-Vis spectroscopy. Compare with computational predictions (e.g., COSMO-RS models).

- Solubility Analysis : Employ shake-flask method in phosphate-buffered saline (pH 7.4) at 37°C, quantified via HPLC-UV (λ = 254 nm). Address discrepancies by controlling ionic strength and temperature (±0.5°C) .

Q. What in vitro models are suitable for evaluating membrane permeability and sodium channel modulation?

- Methodological Answer :

- Artificial Lipid Bilayers : Measure ion flux using planar lipid membranes (e.g., POPC:POPS 4:1) under voltage-clamp conditions.

- HEK293 Cells : Transfect with hNaV1.4 channels and perform patch-clamp electrophysiology (voltage range: -100 to +50 mV). Calculate IC₅₀ via concentration-response curves (0.1–100 µM) in HEPES buffer (pH 7.4) .

Q. What strategies elucidate metabolic pathways and cytochrome P450 (CYP) interactions?

- Methodological Answer :

- Microsomal Incubation : Incubate compound (10 µM) with human liver microsomes (HLM) in NADPH-regenerating system (37°C, 60 min). Quench with acetonitrile and analyze metabolites via LC-MS/MS (Q-Exactive Orbitrap).

- CYP Inhibition Assays : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways. Compare intrinsic clearance rates with deuterated analogs .

Data Contradiction Analysis

Q. How should conflicting bioactivity data from cell-based assays vs. in vivo models be resolved?

- Methodological Answer :

- Assay Validation : Replicate experiments in ≥3 cell lines (e.g., HEK293, SH-SY5Y) using MTT cytotoxicity assays (Mosmann, 1983 protocol). Normalize data to vehicle controls.

- Pharmacokinetic Bridging : Conduct IV bolus studies in rodents (dose: 5 mg/kg) with plasma sampling (0–24 h). Calculate AUC ratios to correlate in vitro IC₅₀ with in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.